molecular formula C7H8N2O5S B2490133 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione CAS No. 40408-55-7

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione

Cat. No.: B2490133
CAS No.: 40408-55-7
M. Wt: 232.21
InChI Key: YKMXWWNVVFTAQV-UHFFFAOYSA-N
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Description

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione is a chemical compound known for its unique structure and properties. This compound features a thiolane ring with a dioxo substitution and an imidazolidine ring with trione functionalities. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione typically involves the reaction of thiolane derivatives with imidazolidine trione precursors. Common synthetic routes include:

    Cyclization Reactions: Involving the formation of the thiolane ring through cyclization of appropriate precursors under controlled conditions.

    Oxidation Reactions: Utilizing oxidizing agents to introduce the dioxo functionalities on the thiolane ring.

    Condensation Reactions: Combining imidazolidine trione derivatives with thiolane intermediates to form the final compound.

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with target molecules, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:

    [(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea: Shares the thiolane ring with dioxo substitution but differs in the presence of a urea group.

    1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde: Contains a pyrazole ring instead of an imidazolidine ring.

    2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid: Features an acetic acid group in place of the imidazolidine trione.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)imidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c10-5-6(11)9(7(12)8-5)4-1-2-15(13,14)3-4/h4H,1-3H2,(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMXWWNVVFTAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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